1,3-Benzenedisulfonyl difluoride (BDSF, CAS 7552-55-8) is a highly stable, bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) reagent and coupling agent. In procurement and process chemistry, it is prized for its exceptional bench stability and precise reactivity, acting as a critical hub for the deoxyazidation of alcohols and the synthesis of sterically hindered amides via in-situ acyl fluoride generation [1]. Unlike traditional moisture-sensitive sulfonyl chlorides, BDSF tolerates diverse functional groups and aqueous environments, making it a highly scalable and reliable choice for late-stage functionalization, click chemistry, and polymer cross-linking workflows [2].
Attempting to substitute BDSF with its direct chloride analog (1,3-benzenedisulfonyl dichloride) or conventional peptide coupling agents leads to catastrophic process failures in SuFEx protocols. The S-Cl bond is highly susceptible to premature hydrolysis, whereas the stronger S-F bond in BDSF ensures the reagent remains intact until activated by specific SuFEx catalysts or silicon-based reagents [1]. In deoxyazidation workflows, substituting BDSF with the chloride analog results in the formation of dead-end TMS-ethers with 0% yield of the target azide, completely derailing the click chemistry sequence [2]. Furthermore, generic amidation reagents struggle with sterically hindered or electron-deficient amines, whereas BDSF efficiently generates highly reactive acyl fluoride intermediates that overcome these steric barriers without requiring massive stoichiometric excesses[3].
In SuFEx-mediated deoxyazidation of primary and secondary alcohols, the choice of sulfonyl halide is strictly determinative of reaction success. When BDSF is utilized alongside TMSN3 and DBU, the reaction proceeds rapidly to form a bis-sulfonate intermediate, ultimately delivering the target alkyl azide in up to 96% yield [1]. In stark contrast, direct substitution with 1,3-benzenedisulfonyl chloride under identical conditions completely fails to produce the azide, instead yielding only unwanted TMS-ether byproducts [1].
| Evidence Dimension | Yield of target alkyl azide from alcohol |
| Target Compound Data | Up to 96% yield (using BDSF) |
| Comparator Or Baseline | 0% yield (using 1,3-benzenedisulfonyl chloride) |
| Quantified Difference | 96% absolute yield difference; complete mechanistic divergence |
| Conditions | Alcohol (1.0 equiv), TMSN3 (1.1 equiv), DBU (1.5 equiv), CH3CN, room temperature |
Buyers scaling click-chemistry azide syntheses must procure the difluoride form, as the dichloride analog is mechanistically incompatible and leads to total process failure.
BDSF serves as a highly efficient SuFExAmide coupling agent by converting carboxylic acids into reactive acyl fluorides in situ. This enables the synthesis of highly sterically hindered and electron-deficient secondary and tertiary amides that typically resist standard coupling protocols. Across a library of 44 challenging amides (including the antiprotozoal drug candidate GNF6702), BDSF achieved yields ranging from 34% to 98%, often eliminating the need for chromatographic purification or massive reagent excesses [1].
| Evidence Dimension | Amide coupling yield for sterically hindered/electron-deficient amines |
| Target Compound Data | 34% to 98% yield across 44 challenging substrates |
| Comparator Or Baseline | Standard coupling agents (historical baseline of poor yields/high excess requirements) |
| Quantified Difference | High conversion without chromatographic purification |
| Conditions | Carboxylic acid, amine, BDSF, base, mild conditions |
Procurement teams sourcing reagents for complex API synthesis or late-stage functionalization should select BDSF to bypass the poor yields and difficult purifications associated with traditional peptide coupling agents on hindered substrates.
The utility of BDSF in industrial and benchtop settings is heavily driven by its thermodynamic stability. The sulfur-fluoride (S-F) bond possesses a bond dissociation energy of approximately 90.5 kcal/mol, significantly higher than the 81.0 kcal/mol of the corresponding sulfur-chloride (S-Cl) bond [1]. This fundamental thermodynamic difference renders BDSF highly resistant to premature hydrolysis during storage or aqueous workups, allowing it to act as a bench-stable reagent that remains inert until selectively activated [1].
| Evidence Dimension | Bond dissociation energy (correlating to hydrolytic stability) |
| Target Compound Data | ~90.5 kcal/mol (S-F bond) |
| Comparator Or Baseline | ~81.0 kcal/mol (S-Cl bond in sulfonyl chlorides) |
| Quantified Difference | +9.5 kcal/mol bond strength |
| Conditions | Standard thermodynamic bond dissociation metrics |
The enhanced stability drastically reduces waste from reagent degradation, ensuring reproducible stoichiometry and simplifying storage requirements for large-scale procurement.
BDSF is the optimal reagent for converting primary and secondary alcohols into azides for subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reactions, particularly where mild conditions and high functional group tolerance are required [1].
BDSF is highly effective for forming challenging secondary and tertiary amide bonds in pharmaceutical manufacturing, leveraging in-situ acyl fluoride generation to overcome steric barriers without complex purification steps [2].
BDSF serves as a reliable bifunctional hub for step-growth polymerization or the creation of -SO2- linked small molecules, replacing moisture-sensitive sulfonyl chlorides in materials science workflows [1].